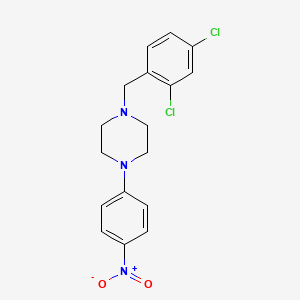
1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine, also known as DNCB, is a chemical compound that has been widely used in scientific research. DNCB is a piperazine derivative that has been found to have significant biological activity, making it a valuable tool for studying various physiological and biochemical processes.
作用機序
1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine is believed to exert its biological activity by inhibiting the activity of nitric oxide synthase, an enzyme that is involved in the production of nitric oxide. Nitric oxide is a signaling molecule that plays a key role in regulating various physiological processes, including blood pressure, inflammation, and neurotransmission. By inhibiting the activity of nitric oxide synthase, 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine can alter the levels of nitric oxide in the body, leading to changes in physiological processes.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has been found to have significant biochemical and physiological effects. It has been shown to have antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has also been found to have anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis. In addition, 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has been shown to have cardiovascular effects, including the ability to regulate blood pressure and improve endothelial function.
実験室実験の利点と制限
One of the major advantages of using 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine in lab experiments is its broad range of biological activity. It can be used to study a variety of physiological and biochemical processes, making it a versatile tool for scientific research. However, one of the limitations of using 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine is its potential toxicity. It can cause skin irritation and other adverse effects, and its use should be carefully monitored in lab experiments.
将来の方向性
There are several potential future directions for research involving 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine. One area of interest is the development of new antimicrobial agents based on the structure of 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine. Another potential direction is the investigation of the role of nitric oxide in the pathogenesis of various diseases, including cardiovascular disease and cancer. Additionally, the potential therapeutic applications of 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine in the treatment of inflammatory diseases and other conditions warrant further investigation.
合成法
The synthesis of 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine involves the reaction of 2,4-dichlorobenzylamine with 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine as a yellow crystalline solid with a melting point of 167-169°C.
科学的研究の応用
1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has been extensively used in scientific research as a tool to study various biological processes. It has been found to have significant activity against a wide range of microorganisms, making it a valuable tool for studying the mechanisms of action of antimicrobial agents. 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has also been used to study the role of nitric oxide in the regulation of cardiovascular function and the pathogenesis of various diseases.
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-14-2-1-13(17(19)11-14)12-20-7-9-21(10-8-20)15-3-5-16(6-4-15)22(23)24/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPHHCYACJJUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5266482 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)
![1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5207202.png)
![1-(3-fluorobenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5207206.png)
![2-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207211.png)
![2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B5207214.png)
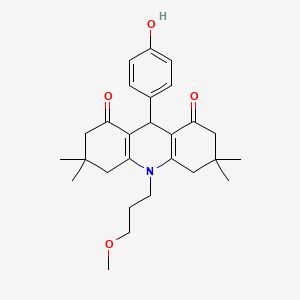

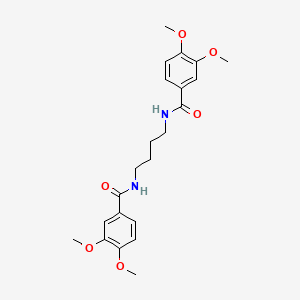
![4-bromo-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B5207256.png)
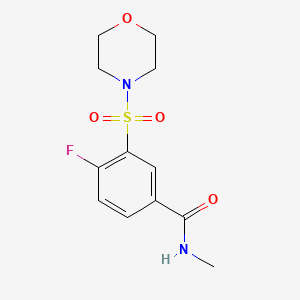

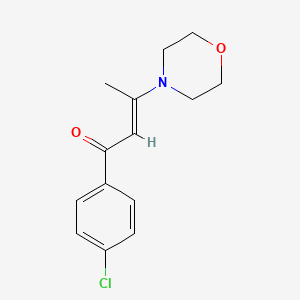
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)